6-Bromooxazolo[4,5-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-4-1-5-6(8-2-4)9-3-10-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCOFXKHJMMXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1OC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620887 | |
| Record name | 6-Bromo[1,3]oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260863-86-2 | |
| Record name | 6-Bromo[1,3]oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-[1,3]oxazolo[4,5-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Bromooxazolo 4,5 B Pyridine and Its Derivatives
Direct Halogenation Strategies
Direct bromination of the oxazolo[4,5-b]pyridine (B1248351) ring system is a common approach to introduce a bromine atom onto the pyridine (B92270) moiety. This typically involves electrophilic aromatic substitution, where the position of bromination is dictated by the electronic properties of the heterocyclic system.
One-Step Bromination using N-Bromosuccinimide (NBS)
A straightforward and efficient method for the synthesis of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one involves the direct bromination of the parent oxazolo[4,5-b]pyridin-2(3H)-one using N-Bromosuccinimide (NBS). prepchem.comgoogle.com NBS is a convenient and safer alternative to liquid bromine for electrophilic bromination of aromatic and heterocyclic compounds. wikipedia.orgmasterorganicchemistry.com
The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The oxazolo[4,5-b]pyridin-2(3H)-one is dissolved in DMF, and a solution of NBS in DMF is added. The reaction proceeds at room temperature, usually overnight, to yield the desired 6-bromo derivative. prepchem.com This one-step process is noted for its simple operation and high yield, which can reach up to 92%. google.com The use of NBS avoids the hazards associated with liquid bromine, making the process safer and more suitable for larger-scale synthesis. google.com
Reaction Details for NBS Bromination
| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|
Regioselective Bromination of Oxazolo[4,5-b]pyridinone Frameworks
The bromination of the oxazolo[4,5-b]pyridinone framework with reagents like NBS demonstrates high regioselectivity. The substitution occurs specifically at the 6-position of the pyridine ring. This selectivity is attributed to the electronic nature of the fused heterocyclic system. Electron-rich aromatic compounds can be effectively brominated using NBS, and the choice of solvent, such as DMF, can influence the selectivity, often favoring para-substitution. wikipedia.org In the case of the oxazolo[4,5-b]pyridine system, the 6-position is electronically activated and sterically accessible for electrophilic attack.
While specific studies detailing the regioselectivity mechanism for this exact framework are limited in the provided results, general principles of electrophilic substitution on pyridine derivatives apply. The pyridine ring is generally electron-deficient, but the fused oxazole (B20620) ring modifies its reactivity. The reaction described with NBS and oxazolo[4,5-b]pyridin-2(3H)-one is a prime example of this regioselectivity, consistently yielding the 6-bromo product. prepchem.comgoogle.com
Scaffold Construction via Cyclization Reactions
An alternative to direct halogenation is the construction of the 6-bromooxazolo[4,5-b]pyridine scaffold from simpler, pre-brominated pyridine precursors. This approach involves forming the oxazole ring through a cyclization reaction.
Condensation of 2-Amino-3-hydroxypyridine (B21099) Precursors
The synthesis of this compound derivatives can be achieved by the condensation of a 2-amino-5-bromo-3-hydroxypyridine or 2-amino-6-bromo-3-hydroxypyridine precursor with various reagents. chemicalbook.comclockss.org This method builds the oxazole ring onto the existing brominated pyridine core.
For instance, 6-bromo-2-methyl-oxazolo[4,5-b]pyridine is synthesized by reacting 2-amino-6-bromo-3-hydroxy-pyridine with triethyl orthoacetate in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate. The mixture is heated, and after workup and purification, the desired product is obtained as crystals. chemicalbook.com Similarly, other derivatives can be prepared by heating 2-amino-5-bromo-3-hydroxypyridine with different carboxylic acids in the presence of a condensing agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl (B98337) ester (PPSE). clockss.org
Examples of Scaffold Construction via Condensation
| Pyridine Precursor | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-amino-6-bromo-3-hydroxy-pyridine | Triethyl orthoacetate, p-toluenesulfonic acid | Stirred at 130°C for 1 h | 6-Bromo-2-methyl-oxazolo[4,5-b]pyridine | chemicalbook.com |
| 2-amino-5-bromo-3-hydroxypyridine | (1-Benzyl-4-piperidyl)acetic acid, PPA | Heated at 130°C for 2 h | 2-[(1-Benzyl-4-piperidinyl)methyl]-6-bromooxazolo[4,5-b]pyridine | clockss.org |
Formation of 1,3-Oxazolo Derivatives from Aminopyridinol Intermediates
The formation of the 1,3-oxazole ring from aminopyridinol intermediates is a key step in the scaffold construction approach. This intramolecular or intermolecular condensation reaction closes the five-membered oxazole ring fused to the pyridine core. The reaction of an ortho-aminohydroxypyridine with a carboxylic acid or its derivative is a common method to generate the oxazole ring. clockss.org
The use of condensing agents like PPA or the milder PPSE facilitates the dehydration reaction required for cyclization. clockss.org For example, heating 2-amino-5-bromo-3-hydroxypyridine with a suitable carboxylic acid in PPA or PPSE leads to the formation of the corresponding 2-substituted-6-bromooxazolo[4,5-b]pyridine derivative. clockss.org The choice of the carboxylic acid determines the substituent at the 2-position of the resulting product, allowing for the introduction of diverse functional groups.
Functionalization and Derivatization at the Bromo-Position
The bromine atom at the 6-position of the oxazolo[4,5-b]pyridine ring is a versatile functional handle for further molecular elaboration. It serves as a key site for introducing new substituents and building more complex molecules through various cross-coupling reactions.
The bromine substituent enables palladium-catalyzed cross-coupling reactions, which are powerful tools in modern organic synthesis. chemshuttle.com For example, the Heck reaction can be performed on a bromooxazolo[4,5-b]pyridine derivative to introduce carbon-carbon double bonds. In one study, a Heck reaction between a this compound derivative, palladium acetate, tri-o-tolylphosphine, and methyl acrylate (B77674) was used to introduce an acrylic acid moiety onto the pyridine ring. clockss.org Other palladium-catalyzed reactions, such as the Suzuki reaction, are also mentioned as potential methods for derivatization at this position. google.com This functionalization is crucial for developing new compounds for various applications, including pharmaceutical research where it is used in the synthesis of kinase inhibitors and for structure-activity relationship (SAR) studies. google.comchemshuttle.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon bonds, utilizing the 6-bromo position of the oxazolo[4,5-b]pyridine scaffold as a reactive handle. The Heck and Sonogashira reactions are prominent examples of this approach, allowing for the introduction of alkenyl and alkynyl groups, respectively.
The Heck reaction involves the coupling of an unsaturated halide, such as this compound, with an alkene in the presence of a palladium catalyst and a base. clockss.org The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the aryl bromide bond. clockss.org This is followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the active catalyst. clockss.org
A specific application of this methodology was demonstrated in the synthesis of functionalized oxazolo[4,5-b]pyridine derivatives. clockss.org The 6-bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine was reacted with methyl acrylate to introduce a carboxylic acid moiety onto the pyridine framework. clockss.org This reaction highlights the utility of the Heck coupling for elaborating the core structure.
Table 1: Example of a Heck Reaction with a this compound Derivative
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Solvent | Conditions | Product | Yield | Reference |
|---|
The Sonogashira reaction is another powerful palladium-catalyzed process that couples terminal alkynes with aryl halides. clockss.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under anaerobic conditions. clockss.org The reaction is valued for its mild conditions and tolerance of various functional groups, making it suitable for the synthesis of complex molecules. clockss.org While specific examples involving this compound are not detailed in the provided research, the methodology is widely applied to other bromopyridine derivatives for the synthesis of alkynyl-substituted heterocycles. clockss.org
Carbonylation Reactions
Palladium-catalyzed carbonylation reactions represent a versatile method for converting aryl halides into a variety of carbonyl compounds, including esters, amides, and carboxylic acids, by introducing a molecule of carbon monoxide. nih.gov This transformation typically involves the oxidative addition of a palladium(0) catalyst to the aryl halide, followed by CO insertion into the palladium-carbon bond to form an acyl-palladium complex. This intermediate is then intercepted by a nucleophile (e.g., an alcohol, amine, or water) to yield the final carbonyl product. nih.govnih.gov
While this is a standard and robust transformation for aryl bromides, specific documented examples of carbonylation reactions performed directly on this compound are not prevalent in the examined literature. However, the principles of this methodology are broadly applicable to heteroaromatic bromides. The 6-bromo position on the oxazolo[4,5-b]pyridine nucleus is a suitable site for such a transformation, which could be used to synthesize corresponding 6-carboxamides, 6-carboxylic esters, or 6-carboxylic acids, depending on the nucleophile employed.
C-H Aminoalkylation Methods
Direct C-H aminoalkylation is an increasingly important strategy in organic synthesis that allows for the formation of C-N bonds by activating a carbon-hydrogen bond, thus avoiding the need for pre-functionalized substrates. These reactions often utilize a transition-metal catalyst to mediate the coupling between a C-H bond and an amine-containing fragment. This approach is particularly valuable for the late-stage functionalization of complex heterocyclic scaffolds.
Despite the synthetic power of C-H activation, specific applications of C-H aminoalkylation methods directly on the oxazolo[4,5-b]pyridine nucleus have not been detailed in the surveyed research. The development of such methods would offer a novel and atom-economical route to introduce aminoalkyl side chains at various positions on the heterocyclic core, representing a potential area for future investigation in the derivatization of this scaffold.
N-Alkylation and N-Derivatization of the Oxazolo[4,5-b]pyridine Nucleus
The oxazolo[4,5-b]pyridine nucleus contains a pyridine-like nitrogen atom (at the 4-position) that is susceptible to electrophilic attack, allowing for N-alkylation and N-derivatization. These reactions expand the chemical space of the scaffold by introducing substituents on the nitrogen atom of the pyridine ring.
Studies on the closely related imidazo[4,5-b]pyridine system provide significant insight into the N-alkylation behavior of this heterocyclic family. fabad.org.tr In these fused systems, the nitrogen atom of the pyridine ring is more nucleophilic and is the primary site of alkylation. For instance, the alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various alkyl halides under basic conditions, such as potassium carbonate in DMF, proceeds regioselectively on the pyridine nitrogen. fabad.org.trresearchgate.net The choice of solvent can also play a critical role in directing the regioselectivity of alkylation on azolo-fused heterocycles. nih.gov While polar aprotic solvents like DMSO can favor alkylation at different sites, less polar solvents like THF often direct alkylation to specific nitrogen atoms based on the formation of ion pairs with the base cation. nih.gov
These findings on the imidazo[4,5-b]pyridine core are directly applicable to the oxazolo[4,5-b]pyridine nucleus due to the identical pyridine ring environment.
Table 2: General Conditions for N-Alkylation of an Analogous Imidazo[4,5-b]pyridine Nucleus
| Substrate | Alkylating Agent | Base | Solvent | Site of Alkylation | Reference |
|---|---|---|---|---|---|
| 6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine | 1-(Chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | N4 (Pyridine Nitrogen) | fabad.org.tr |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 1-(Chloromethyl)benzene | K₂CO₃ | ACN / H₂O | N4 (Pyridine Nitrogen) | researchgate.net |
Reactivity Profile and Mechanistic Insights of 6 Bromooxazolo 4,5 B Pyridine
Reactivity of the Bromine Moiety for Further Transformations
The bromine atom at the C-6 position of the oxazolo[4,5-b]pyridine (B1248351) ring is the primary site for synthetic modification, serving as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. This reactivity is predominantly exploited through palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide array of substituents.
The general reactivity trend for aryl halides in these coupling reactions is I > Br > Cl, placing the 6-bromo derivative in a favorable position for efficient transformations under relatively mild conditions. Two of the most significant transformations are the Heck and Suzuki-Miyaura coupling reactions.
The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.org This reaction proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by alkene insertion and β-hydride elimination. wikipedia.orgresearchgate.net
The Suzuki-Miyaura reaction is another cornerstone transformation, coupling the 6-bromooxazolo[4,5-b]pyridine with an organoboron species, typically a boronic acid or ester. wikipedia.org This reaction is highly valued for its tolerance of a wide variety of functional groups and generally mild reaction conditions. nih.gov It allows for the formation of biaryl structures, which are prevalent in many biologically active molecules. researchgate.net
Below is a table summarizing representative palladium-catalyzed cross-coupling reactions applicable to the 6-bromo moiety.
| Reaction Name | Coupling Partner | Product Type | Catalyst/Ligand System (Typical) |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | 6-Aryl/Heteroaryl-oxazolo[4,5-b]pyridine | Pd(OAc)₂, Pd(PPh₃)₄ / PPh₃, XPhos |
| Heck Coupling | Alkene (e.g., acrylates, styrenes) | 6-Alkenyl-oxazolo[4,5-b]pyridine | Pd(OAc)₂ / PPh₃ |
| Stille Coupling | Organostannane | 6-Substituted-oxazolo[4,5-b]pyridine | Pd(PPh₃)₄ |
| Sonogashira Coupling | Terminal Alkyne | 6-Alkynyl-oxazolo[4,5-b]pyridine | PdCl₂(PPh₃)₂, CuI / PPh₃ |
| Buchwald-Hartwig Amination | Amine | 6-Amino-oxazolo[4,5-b]pyridine | Pd₂(dba)₃ / BINAP, Xantphos |
This table presents typical conditions; specific optimizations are often required for individual substrates.
Reactivity of Endocyclic Nitrogen and Oxygen Atoms
The oxazolo[4,5-b]pyridine scaffold contains three endocyclic heteroatoms: the pyridine (B92270) nitrogen (N-4), the oxazole (B20620) nitrogen (N-3), and the oxazole oxygen (O-1). These atoms significantly influence the molecule's electronic properties and reactivity.
The pyridine nitrogen is the most basic site in the molecule and is readily protonated. Current time information in Pasuruan, ID. Studies on substituted 2-phenyloxazolo[4,5-b]pyridines have shown that protonation occurs at this nitrogen atom in acidic conditions. nih.gov This basicity also means the N-4 position can act as a hydrogen bond acceptor and a coordination site for metal catalysts, which can influence the reactivity of the rest of the molecule.
The oxazole nitrogen at N-3 is significantly less basic than the pyridine nitrogen due to its involvement in the aromatic oxazole ring system. However, under strongly acidic conditions, protonation at this site to form a dication has been observed in detailed photophysical studies of related derivatives. nih.gov
The reactivity of the fused ring system towards electrophilic substitution is low due to the electron-withdrawing nature of the pyridine nitrogen. In general, electrophilic attack on the pyridine ring is disfavored and requires harsh conditions, typically proceeding at the C-5 or C-7 positions, which are meta to the deactivating nitrogen atom. nih.gov Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at positions C-2 and C-6 (equivalent to the bromo-substituted position), as these sites can best stabilize the negative charge of the Meisenheimer intermediate through resonance involving the electronegative nitrogen atom.
Elucidation of Reaction Mechanisms
While specific isotopic labeling experiments for this compound are not extensively reported in the literature, the mechanisms of its key transformations, such as the Suzuki-Miyaura and Heck reactions, are well-established for aryl halides in general.
The catalytic cycle for the Suzuki-Miyaura reaction is understood to involve three primary steps: wikipedia.orgnih.gov
Oxidative Addition : A palladium(0) complex inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.
Transmetalation : The organic group from the activated organoboron reagent (boronate, formed by reaction with a base) is transferred to the palladium(II) center, displacing the bromide. wikipedia.orgmdpi.com
Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. nih.gov
The Heck reaction follows a similar catalytic cycle, differing in the second and third steps: wikipedia.orgresearchgate.net
Oxidative Addition : Identical to the Suzuki reaction, the Pd(0) catalyst inserts into the C-Br bond.
Migratory Insertion (Carbopalladation) : The alkene coupling partner coordinates to the Pd(II) complex and then inserts into the Pd-C bond.
β-Hydride Elimination : A hydrogen atom from the adjacent carbon is eliminated, forming the new C=C double bond in the product and a palladium-hydride species. This step typically proceeds to give the more stable trans isomer. researchgate.net
Regeneration : The active Pd(0) catalyst is regenerated from the palladium-hydride species by reaction with a base. researchgate.net
Computational studies on related polyhalogenated heterocycles have been crucial in understanding reactivity and selectivity. These studies show that the energy required to distort the carbon-halogen bond into the transition-state geometry and the interaction between the palladium catalyst's HOMO and the heterocycle's LUMO are key factors determining the rate of oxidative addition. nih.gov
Regio- and Chemoselectivity in Derivatization Pathways
Regioselectivity in the derivatization of oxazolo[4,5-b]pyridine is primarily dictated by the inherent electronic properties of the fused ring system. In palladium-catalyzed cross-coupling reactions of polyhalogenated N-heteroarenes, the site of oxidative addition is generally at the halogen position that is most electronically activated. nih.gov
For pyridinic systems, reactivity towards oxidative addition typically follows the order C2/C6 > C4 > C3/C5. The halogen at the C-6 position of this compound is alpha to the pyridine nitrogen, making it the most electrophilic and thus the most reactive site for oxidative addition by a Pd(0) catalyst. nih.gov This inherent reactivity ensures high regioselectivity in cross-coupling reactions, with functionalization occurring predictably at the C-6 position.
Computational studies on dihalogenated pyridines confirm this trend, attributing the higher reactivity of the C2/C6 positions to factors including favorable bond polarization and lower transition state energies for oxidative addition compared to other positions. nih.gov
Chemoselectivity becomes a consideration when other reactive functional groups are present on the scaffold. While the C-Br bond is the most common reaction site, the presence of other halogens or triflates would introduce competition. In such cases, selectivity is often governed by the relative bond dissociation energies (C-I < C-OTf < C-Br < C-Cl), leading to preferential reaction at the weaker bond. However, this selectivity can be overturned through careful selection of the palladium catalyst, ligands, and reaction conditions. nih.govnsf.gov For instance, bulky N-heterocyclic carbene (NHC) ligands have been shown to invert the conventional site selectivity in the cross-coupling of some dichloropyridines. nih.gov This highlights that while the inherent electronic properties of this compound strongly favor reaction at the bromine, derivatization pathways can be precisely controlled through strategic catalyst system design.
Advanced Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis)
Quantum chemical calculations are instrumental in defining the electronic landscape of a molecule. Density Functional Theory (DFT) is a widely employed method to determine molecular structure, reactivity, and electronic properties.
Theoretical calculations for novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been performed using DFT methods at the B3LYP/6-31G++(d,p) level of theory. nih.gov For instance, a detailed DFT study at the B3LYP/6–311 G(d,p) level was conducted on 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine. nih.gov This analysis yielded crucial quantum chemical parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO and LUMO are localized across the entire molecular plane, and their energy difference, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. nih.gov The calculated HOMO–LUMO energy gap for this compound was determined to be 2.3591 eV. nih.gov
Similarly, DFT calculations for 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine found a HOMO-LUMO energy gap of 1.6731 eV. nih.gov A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. scirp.org These studies also determine other key electronic properties, such as electronegativity (χ), chemical hardness (η), chemical potential (μ), and electrophilicity (ω). nih.govnih.gov
Furthermore, time-dependent DFT (TD-DFT) has been used to investigate the excited-state intramolecular charge transfer of various oxazolo[4,5-b]pyridine (B1248351) derivatives. researchgate.net These studies show that substituents on the core structure can significantly alter the spectral properties and dipole moments in the excited state, providing insight into their potential applications in materials science and photochemistry. researchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Method | Reference |
|---|---|---|---|---|---|
| 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine | -3.1033 | -0.7442 | 2.3591 | B3LYP/6–311 G(d,p) | nih.gov |
| 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine | -4.0238 | -2.3507 | 1.6731 | B3LYP/6–311 G(d,p) | nih.gov |
Molecular Modeling and Docking Studies for Receptor Interactions
Molecular modeling, particularly docking simulations, is a cornerstone of modern drug discovery, allowing researchers to predict the binding affinity and orientation of a ligand within the active site of a biological target. Several studies have explored the potential of the oxazolo[4,5-b]pyridine and related scaffolds as inhibitors of various enzymes.
A series of synthesized oxazolo[4,5-b]pyridine-based triazoles were evaluated as potential anticancer agents through molecular docking studies against human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in cancer cell proliferation. tandfonline.com The results indicated that these compounds could act as efficient inhibitors of hDHODH. tandfonline.com In another study, molecular docking and dynamics simulations were used to investigate 2-(substituted)oxazolo[4,5-b]pyridine derivatives as inhibitors of the DNA gyrase enzyme, suggesting a mechanism for their antimicrobial activity. researchgate.net
Docking studies have also been performed on the closely related 6-bromo-imidazo[4,5-b]pyridine scaffold. In one such investigation, newly synthesized derivatives were docked into the binding site of S. aureus tyrosyl-tRNA synthetase. nih.gov The results identified a derivative, compound 9a , as the most potent, with a strong binding affinity of -8.74 Kcal/mol, highlighting its potential as an antibacterial agent. nih.gov These computational predictions are crucial for prioritizing compounds for further experimental testing. nih.gov
Conformational Analysis and Tautomeric Equilibria
The three-dimensional structure and potential tautomeric forms of a molecule dictate its physical properties and how it interacts with its environment, including biological receptors. Conformational analysis of the fused heterocyclic system reveals important structural details. In the crystal structure of 6-bromo-imidazo[4,5-b]pyridine analogues, the core imidazo[4,5-b]pyridine unit is observed to be nearly planar. nih.govnih.gov However, substituents attached to this core, such as phenyl or alkyl groups, are typically rotated out of this plane. nih.gov For example, in one derivative, the dihedral angle between the mean plane of the imidazolopyridine moiety and a long alkyl chain was 21.9 (8)°, giving the molecule a distinct V-shape. nih.govresearchgate.net
Tautomerism is a critical consideration for heterocyclic systems containing N-H bonds. The oxazolo[4,5-b]pyridine core does not have a labile proton, but its imidazo[4,5-b]pyridine analogue does, offering insights into protonation behavior. Prototropic exchange can occur rapidly in solution, making it difficult to distinguish between tautomers using methods like NMR. mdpi.com However, computational studies can predict the most stable form. DFT analysis of proton and metal cation affinities for the imidazo[4,5-b]pyridine core has shown that the most basic site, and therefore the preferred site of protonation, is the unsaturated imidazole (B134444) nitrogen. mdpi.com This preference is consistent with the higher basicity of imidazole compared to pyridine (B92270). mdpi.com Understanding the dominant tautomeric or protonated form is essential for interpreting reactivity and biological interactions.
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Intermolecular interactions govern the packing of molecules in the crystalline state and are fundamental to processes like molecular recognition. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into specific atom-pair contacts and their relative contributions.
For several 6-bromo-imidazo[4,5-b]pyridine derivatives, Hirshfeld surface analysis has provided a detailed breakdown of the forces at play. nih.govnih.govnih.gov These analyses consistently show that the most significant contributions to crystal packing arise from H···H, H···Br/Br···H, and H···C/C···H contacts, which are indicative of van der Waals forces. nih.govnih.govnih.gov
For example, in 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine, H···H contacts account for 35.9% of all interactions, followed by contacts involving chlorine (H···Cl/Cl···H, 15.0%), carbon (H···C/C···H, 12.4%), and bromine (H···Br/Br···H, 10.8%). nih.gov In another derivative, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, the contributions were H···H (42.2%), H···C/C···H (23.1%), and H···Br/Br···H (22.3%). nih.gov The presence of halogen atoms (bromine) leads to a notable percentage of halogen-related contacts, which play a major role in directing the supramolecular architecture. nih.govnih.govnih.gov
| Contact Type | Compound A (%) | Compound B (%) | Compound C (%) |
|---|---|---|---|
| H···H | 48.1 | 35.9 | 42.2 |
| H···Br/Br···H | 15.0 | 10.8 | 22.3 |
| H···O/O···H | 12.8 | - | - |
| H···C/C···H | 6.0 | 12.4 | 23.1 |
| H···N/N···H | 5.8 | 7.5 | 10.1 |
| C···Br/Br···C | 3.5 | 5.9 | - |
| C···C | 3.7 | 5.5 | - |
| H···Cl/Cl···H | - | 15.0 | - |
Compound A: 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine nih.gov. Compound B: 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine nih.gov. Compound C: 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine nih.gov.
Structure Activity Relationship Sar Studies of 6 Bromooxazolo 4,5 B Pyridine Derivatives
Influence of Bromine Substitution on Biological Activity
The presence of a bromine atom at the 6-position of the oxazolo[4,5-b]pyridine (B1248351) scaffold is considered to have a significant impact on the molecule's biological profile. Halogen atoms, such as bromine, can influence a compound's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability, which in turn can affect its pharmacokinetic and pharmacodynamic properties.
In related heterocyclic systems, such as imidazo[4,5-b]pyridines, the introduction of a bromine atom onto the pyridine (B92270) ring has been shown to markedly increase antiproliferative activity against various cancer cell lines. This suggests that the electronegativity and size of the bromine atom at this position can lead to more favorable interactions with biological targets. For instance, studies on imidazo[4,5-b]pyridine derivatives have demonstrated that bromo-substituted compounds exhibit potent inhibitory activity at sub-micromolar concentrations against colon carcinoma.
While direct SAR studies exclusively focused on 6-bromooxazolo[4,5-b]pyridine are limited, the analogous findings in similar fused pyridine systems strongly suggest that the 6-bromo substituent is a key feature for enhanced biological efficacy. The bromine atom may participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. Furthermore, its electron-withdrawing nature can modulate the electronic distribution of the entire heterocyclic system, potentially influencing its reactivity and interaction with biological macromolecules.
Impact of Functional Group Modifications on Pharmacological Efficacy
The pharmacological efficacy of this compound derivatives can be significantly modulated by the introduction of various functional groups at other positions of the heterocyclic core. Research into the synthesis and biological evaluation of modified oxazolo[4,5-b]pyridine analogs has provided valuable insights into how different substituents affect their anticancer potential.
A new series of structurally modified oxazolo[4,5-b]pyridine-based triazoles were synthesized and evaluated for their anticancer activities against several human cancer cell lines, including prostate (PC3 and DU-145), lung (A549), and breast (MCF-7) cancer lines. tandfonline.com Many of these derivatives exhibited good to moderate anticancer potential when compared to the standard drug etoposide. tandfonline.com This indicates that the incorporation of a triazole moiety can be a beneficial strategy for enhancing the pharmacological profile of the oxazolo[4,5-b]pyridine scaffold.
Furthermore, molecular docking studies with these triazole derivatives suggested that they could efficiently inhibit human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in pyrimidine (B1678525) biosynthesis that is a target for anticancer drugs. tandfonline.com
In another study, a novel series of chalcone-incorporated 1,2,4-thiadiazole-oxazolo[4,5-b]pyridines were synthesized and screened for their in vitro anticancer activity. doi.org Several of these compounds displayed potent activity against human breast carcinoma (MCF-7), lung carcinoma (A549), colon carcinoma (Colo-205), and ovarian carcinoma (A2780) cell lines. doi.org A preliminary SAR analysis revealed that the nature and substitution pattern of the chalcone (B49325) moiety played a crucial role in the observed cytotoxicity. doi.org
These findings underscore the importance of functional group modifications in tuning the pharmacological efficacy of the this compound core. The introduction of diverse functionalities can lead to compounds with improved potency and selectivity, highlighting the versatility of this scaffold in the design of new anticancer agents.
Table 1: Anticancer Activity of Selected Oxazolo[4,5-b]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 18a | PC3 (prostate) | 7.82 |
| A549 (lung) | 6.24 | |
| MCF-7 (breast) | 5.52 | |
| DU-145 (prostate) | 8.12 | |
| 18b | PC3 (prostate) | 6.52 |
| A549 (lung) | 5.18 | |
| MCF-7 (breast) | 4.22 | |
| DU-145 (prostate) | 7.24 | |
| 10b | MCF-7 (breast) | 1.12 |
| A549 (lung) | 1.28 | |
| Colo-205 (colon) | 1.82 | |
| A2780 (ovarian) | 1.54 | |
| 10c | MCF-7 (breast) | 1.24 |
| A549 (lung) | 1.52 | |
| Colo-205 (colon) | 1.18 | |
| A2780 (ovarian) | 1.26 |
Positional Effects of Substituents on Biological Profiles
The biological profile of this compound derivatives is not only dependent on the nature of the substituents but also on their position on the heterocyclic scaffold. The spatial arrangement of functional groups can significantly alter the molecule's shape, polarity, and ability to interact with specific biological targets. While specific studies on the positional isomers of substituted 6-bromooxazolo[4,5-b]pyridines are not extensively documented, general principles of medicinal chemistry and SAR studies of related pyridine-fused heterocycles provide valuable insights.
For instance, in a series of 3,6-diaryl-1H-pyrazolo[4,3-b]pyridine derivatives developed as potential inhibitors of anaplastic lymphoma kinase (ALK), it was found that a hydroxyphenyl substitution at the 6-position was crucial for inhibitory activity. nih.gov Furthermore, an ortho-substitution with a fluorine atom on this hydroxyphenyl ring enhanced the potency. nih.gov This highlights the critical role of the substituent's position in facilitating key interactions, such as hydrogen bonding, with the target enzyme. nih.gov
The regiochemistry of substitution can influence the molecule's ability to fit into the binding pocket of a receptor or enzyme. A substituent at one position might establish a crucial hydrogen bond or van der Waals interaction that would be lost if it were moved to another position. Conversely, a substituent at an unfavorable position could introduce steric hindrance, preventing optimal binding.
Correlation between Lipophilicity (clogP) and Bioactivity
Lipophilicity, often quantified by the logarithm of the partition coefficient (logP) or its calculated equivalent (clogP), is a fundamental physicochemical property that influences the pharmacokinetic and pharmacodynamic behavior of a drug molecule. It affects a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its ability to bind to its biological target.
For a drug to be orally bioavailable, it must possess a balance between aqueous solubility and lipid permeability to traverse biological membranes. A study on the lipophilicity of antifungal isoxazolo[3,4-b]pyridin-3(1H)-ones, a related class of compounds, highlighted the importance of this parameter for biological activity. nih.gov This study employed both experimental and computational methods to determine the lipophilicity of these derivatives and found that it is a crucial factor conditioning their biological activity. nih.gov
Biological and Medicinal Applications of the 6 Bromooxazolo 4,5 B Pyridine Scaffold
Utility as a Privileged Scaffold in Contemporary Drug Development
The pyridine (B92270) ring system is a cornerstone in the field of drug design, recognized for its profound impact on the pharmacological activity of a vast number of therapeutic agents. mdpi.com This has led to the discovery of numerous broad-spectrum drugs. The term "privileged structure," introduced in 1988, refers to molecular scaffolds that are capable of binding to multiple biological targets, and the pyridine unit is a quintessential example of such a scaffold. mdpi.com Its presence in natural products like vitamins B3 (niacin) and B6 (pyridoxine), as well as in a multitude of FDA-approved drugs, underscores its therapeutic importance. mdpi.com
The oxazolo[4,5-b]pyridine (B1248351) core, a fusion of an oxazole (B20620) and a pyridine ring, combines the favorable properties of both heterocycles. This fused system is a key component in the development of novel therapeutic agents. The introduction of a bromine atom at the 6-position of the oxazolo[4,5-b]pyridine scaffold further enhances its utility as a synthetic intermediate. The bromo-substituent provides a reactive handle for various cross-coupling reactions, allowing for the facile introduction of a wide array of functional groups and the creation of diverse chemical libraries for drug screening.
Exploration in Oncology Research
The 6-bromooxazolo[4,5-b]pyridine scaffold has emerged as a promising platform for the development of novel anticancer agents. Its derivatives have been investigated for their ability to inhibit key cellular processes involved in cancer progression, such as protein kinase activity and cell proliferation.
Protein kinases are a class of enzymes that play a crucial role in cell signaling and are frequently dysregulated in cancer. Consequently, they are a major target for anticancer drug development. The oxazolo[4,5-b]pyridine scaffold has been identified as a core structure in the design of potent protein kinase inhibitors.
A series of piperazine-linked oxazolo[4,5-b]pyridine-based derivatives were synthesized and evaluated for their in vitro inhibitory activity against glycogen (B147801) synthase kinase-3β (GSK-3β), a pro-inflammatory enzyme. nih.gov Several of these compounds exhibited significant GSK-3β inhibition, highlighting the potential of the oxazolo[4,5-b]pyridine scaffold in targeting this kinase. nih.gov
While direct studies on the kinase inhibitory activity of this compound itself are not extensively documented, the broader class of pyrazolopyridines, which share structural similarities, has been successfully employed as a hinge-binding core in the development of inhibitors for various kinases, including cyclin-dependent kinases (CDKs), B-Raf, and interleukin-2 (B1167480) inducible T cell kinase (ITK). nih.gov This suggests that the this compound scaffold holds significant promise for the development of novel and selective kinase inhibitors for cancer therapy.
The antiproliferative activity of derivatives of the this compound scaffold has been demonstrated against a range of human cancer cell lines. While the parent compound's activity is not the primary focus of these studies, its role as a key intermediate underscores the importance of the scaffold in generating potent anticancer agents.
In one study, a series of novel 2,6-diphenyl substituted imidazo[4,5-b]pyridines were synthesized, with some derivatives showing pronounced antiproliferative activity. nih.gov For instance, a p-hydroxy substituted derivative displayed strong activity against most of the tested cell lines with IC50 values ranging from 1.45 to 4.25 μM. nih.gov Another bromo-substituted imidazo[4,5-b]pyridine bearing a 4-cyanophenyl group at position 2 potently inhibited the proliferation of three different cell lines with IC50 values between 1.8 and 3.2 μM. mdpi.com
The following table summarizes the antiproliferative activities of selected imidazo[4,5-b]pyridine derivatives, which are structurally related to the oxazolo[4,5-b]pyridine scaffold.
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| p-hydroxy substituted imidazo[4,5-b]pyridine | Capan-1 (Pancreatic) | 1.45 | nih.gov |
| p-hydroxy substituted imidazo[4,5-b]pyridine | LN-229 (Glioblastoma) | 1.90 | nih.gov |
| p-hydroxy substituted imidazo[4,5-b]pyridine | DND-41 (Leukemia) | 1.65 | nih.gov |
| p-hydroxy substituted imidazo[4,5-b]pyridine | K-562 (Leukemia) | 1.70 | nih.gov |
| p-hydroxy substituted imidazo[4,5-b]pyridine | Z-138 (Lymphoma) | 1.85 | nih.gov |
| Bromo-substituted imidazo[4,5-b]pyridine with 4-cyanophenyl group | HeLa (Cervical) | 1.8 | mdpi.com |
| Bromo-substituted imidazo[4,5-b]pyridine with 4-cyanophenyl group | SW620 (Colon) | 2.5 | mdpi.com |
| Bromo-substituted imidazo[4,5-b]pyridine with 4-cyanophenyl group | PC-3 (Prostate) | 3.2 | mdpi.com |
Potential in Neurological and Central Nervous System (CNS) Therapeutics (e.g., Nicotinic Acetylcholine (B1216132) Receptors)
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are involved in a variety of physiological processes. wikipedia.orgwikipedia.org They are important therapeutic targets for a range of neurological disorders.
The oxazolo[4,5-b]pyridine scaffold has been explored for its potential to interact with nAChRs. A significant development in this area is the synthesis and preliminary study of a novel 18F-labeled oxazolo[4,5-b]pyridine derivative designed to target the α7-nicotinic acetylcholine receptor (α7-nAChR). This work highlights the potential of this scaffold in the development of imaging agents and therapeutics for conditions where α7-nAChR is implicated, such as in the early identification of atherosclerotic plaques. While this research is in its early stages, it provides a strong rationale for the further investigation of this compound derivatives as ligands for nAChRs and their potential application in CNS therapeutics.
Role in Immunomodulation (e.g., CRAC Channel Modulation)
Calcium release-activated calcium (CRAC) channels are crucial components of store-operated calcium entry (SOCE), a fundamental process in cellular calcium signaling. nih.gov CRAC channels play a key role in the function of immune cells, and their modulation represents a promising strategy for the treatment of immune-related disorders. medchemexpress.comnih.gov
While direct evidence for the modulation of CRAC channels by this compound is not yet available, the broader class of isoxazole (B147169) derivatives has been shown to possess immunoregulatory properties. mdpi.com For example, derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have demonstrated modulatory effects on T-cell and B-cell populations and have been suggested for potential use in autoimmune diseases and as vaccine adjuvants. mdpi.com Given the structural similarities between isoxazolo[4,5-b]pyridines and these immunomodulatory isoxazoles, it is plausible that the this compound scaffold could serve as a starting point for the development of novel CRAC channel modulators and other immunomodulatory agents. The exploration of small molecule inhibitors of CRAC channels is an active area of research, with various heterocyclic compounds being investigated for their therapeutic potential. nih.govmedchemexpress.com
Broader Therapeutic Potential within Pyridine-Containing Heterocycles
The therapeutic potential of the this compound scaffold is further underscored by the wide range of biological activities exhibited by pyridine-containing heterocycles in general. The pyridine moiety is a versatile pharmacophore that can be found in drugs with diverse applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents. mdpi.commdpi.com
The fusion of the pyridine ring with other heterocyclic systems, such as the oxazole in the case of oxazolo[4,5-b]pyridine, often leads to compounds with enhanced biological activity and novel mechanisms of action. The ability to functionalize the 6-bromo position of the scaffold provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules and develop new therapeutic agents for a wide range of diseases. The continued exploration of the chemical space around the this compound scaffold is therefore a promising avenue for future drug discovery efforts.
Future Perspectives and Emerging Research Directions
Development of Eco-Friendly and Scalable Synthetic Routes
The future synthesis of 6-Bromooxazolo[4,5-b]pyridine and its derivatives is increasingly geared towards sustainability and large-scale production. Current methods, while effective, often rely on traditional organic synthesis techniques that may involve harsh reagents or complex procedures.
Key Developments:
Scalable One-Step Synthesis: A significant advancement is the development of a one-step synthesis method for a related precursor, 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one. This process reacts oxazolo[4,5-b]pyridin-2(3H)-one with N-bromosuccinimide (NBS) and achieves yields up to 92%. nih.gov This approach is lauded for its simplicity, high yield, and suitability for industrial-scale production by avoiding hazardous liquid bromine. nih.gov
Green Chemistry Principles: Inspired by advancements in the synthesis of related heterocyclic systems, future routes for this compound are likely to incorporate green chemistry principles. drugbank.com Techniques such as ultrasound-mediated synthesis and microwave irradiation are being explored to accelerate reaction rates, improve yields, and reduce energy consumption. drugbank.comresearchgate.net The use of environmentally benign solvents, like acetic acid which can act as both a solvent and a catalyst, represents another promising eco-friendly approach. researchgate.net
The table below summarizes conventional versus emerging eco-friendly synthetic approaches.
| Feature | Conventional Synthesis | Emerging Eco-Friendly Routes |
| Reagents | Often involves hazardous materials like liquid bromine. | Use of safer alternatives like N-bromosuccinimide (NBS). nih.gov |
| Energy Source | Conventional heating (reflux). | Ultrasound or microwave irradiation. drugbank.comresearchgate.net |
| Solvents | Traditional organic solvents. | Green solvents like acetic acid or solvent-free conditions. drugbank.comresearchgate.net |
| Efficiency | Multi-step processes with variable yields. | One-pot, high-yield reactions suitable for scaling. nih.gov |
| Waste | Can generate significant chemical waste. | Aims to minimize waste and improve atom economy. drugbank.com |
In-depth Mechanistic Characterization of Biological Actions
While the oxazolo[4,5-b]pyridine (B1248351) scaffold is recognized for its biological activity, a deeper understanding of its precise mechanisms of action is a critical future objective. Research has identified several potential biological targets, suggesting the compound's versatility.
Identified and Potential Biological Targets:
GSK-3β Inhibition: A series of oxazolo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a key enzyme in inflammatory pathways. nih.gov The inhibition of GSK-3β was shown to suppress the production of pro-inflammatory mediators, including TNF-α, IL-1β, and IL-6, highlighting a clear mechanism for its anti-inflammatory effects. nih.gov
SIRT1 Activation: In a different mechanistic pathway, derivatives of oxazolo[4,5-b]pyridine have been discovered as novel small molecule activators of SIRT1. nih.gov SIRT1 is an NAD+-dependent protein deacetylase that plays a crucial role in metabolic regulation, and its activation is linked to beneficial effects on glucose homeostasis and insulin (B600854) resistance. nih.gov
Anticancer Targets: The scaffold shows promise in oncology. Molecular docking studies have implicated human dihydroorotate (B8406146) dehydrogenase (hDHODH) as a potential target for oxazolo[4,5-b]pyridine-based compounds in the context of anticancer activity. tandfonline.com Furthermore, by analogy with structurally related heterocyclic systems, other potential targets include protein kinases like Janus kinase (JAK) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical in cancer cell signaling and angiogenesis. mdpi.comnih.gov
Anti-inflammatory and Analgesic Activity: Some 2-(substituted phenyl)oxazolo[4,5-b]pyridines exhibit significant anti-inflammatory and analgesic properties, potentially acting as cyclooxygenase (COX) inhibitors without the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov
The following table details the known and potential biological targets and the associated therapeutic implications.
| Biological Target | Mechanism of Action | Potential Therapeutic Application |
| GSK-3β | Inhibition | Anti-inflammatory diseases nih.gov |
| SIRT1 | Activation | Metabolic disorders, Type 2 Diabetes nih.gov |
| hDHODH | Inhibition (Predicted) | Cancer tandfonline.com |
| COX Enzymes | Inhibition (Hypothesized) | Inflammation and pain relief nih.gov |
| Protein Kinases (e.g., JAK, VEGFR) | Inhibition (By analogy) | Cancer, inflammatory disorders mdpi.comnih.gov |
Application of Advanced In Silico Drug Design Methodologies
The rational design of novel this compound derivatives will be heavily influenced by advanced computational, or in silico, methodologies. tandfonline.com These techniques accelerate the drug discovery process by predicting how molecules will interact with biological targets, allowing researchers to prioritize the synthesis of the most promising candidates.
Key Computational Approaches:
Virtual Screening and Molecular Docking: These are cornerstone techniques in modern drug design. nih.gov Virtual screening involves computationally testing large libraries of compounds against a specific biological target to identify potential "hits". nih.gov Molecular docking then predicts the preferred orientation and binding affinity of a ligand to its target protein. nih.gov For instance, molecular docking was used to preselect novel thiazolo[4,5-b]pyridine (B1357651) derivatives for anti-inflammatory testing and to identify hDHODH as a potential target for oxazolo[4,5-b]pyridine-based triazoles. tandfonline.comnih.gov
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (a pharmacophore) necessary for biological activity. A successful example involved a 3D structure-based pharmacophore model that led to the identification of pyrazolo[3,4-b]pyridine derivatives as potent binders of the epigenetic target BRD9. nih.gov
Structure-Activity Relationship (SAR) Studies: In silico tools are crucial for elucidating SAR, which describes how chemical structure relates to biological activity. By computationally modifying a lead compound and predicting the effect on target binding, researchers can rationally design more potent and selective molecules.
Expansion of Therapeutic Applications through Targeted Design
The ultimate goal of future research is to leverage the insights from mechanistic studies and in silico design to create targeted therapies based on the this compound scaffold. The bromine atom at the 6-position is a particularly useful chemical handle, allowing for a wide range of chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Future Therapeutic Directions:
Targeted Kinase Inhibitors: The pyridine-fused heterocyclic core is a "privileged scaffold" in kinase inhibitor design. nih.govrsc.org By applying targeted design strategies, researchers can develop derivatives of this compound that selectively inhibit specific kinases involved in cancer, such as RAF kinase or c-Met. This approach aims to create highly effective treatments with fewer side effects than traditional chemotherapy.
Epigenetic Modulators: The discovery of related scaffolds as BRD9 binders opens the door to developing oxazolo[4,5-b]pyridine-based modulators of epigenetic targets. nih.gov Such compounds could have applications in treating cancers and inflammatory diseases driven by epigenetic dysregulation.
Next-Generation Anti-inflammatory Drugs: Building on the discovery of GSK-3β and potential COX inhibition, targeted design can be used to develop non-acidic, potent anti-inflammatory agents with improved safety profiles compared to existing drugs. nih.govnih.gov
By combining eco-friendly synthesis, deep mechanistic investigation, and powerful computational tools, the research community is set to unlock the full therapeutic potential of the this compound scaffold, paving the way for a new generation of targeted medicines.
Q & A
Q. How to address inconsistencies in spectral data (e.g., NMR shifts) across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
